DO3A tert-Butyl ester

Bifunctional Chelator Synthesis Click Chemistry MRI Contrast Agents

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (commonly referred to as DO3A-tri-t-butyl ester, DO3A-t-Bu-ester, or DO3AtBu) is a macrocyclic chelator precursor belonging to the 1,4,7,10-tetraazacyclododecane (cyclen) family. This compound features three tert-butyl-protected acetate arms and one unprotected secondary amine on the cyclen ring, providing a single site for selective functionalization.

Molecular Formula C26H50N4O6
Molecular Weight 514.7 g/mol
CAS No. 122555-91-3
Cat. No. B1662151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDO3A tert-Butyl ester
CAS122555-91-3
Molecular FormulaC26H50N4O6
Molecular Weight514.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
InChIInChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3
InChIKeyNMHVTLJFPDOJOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate (CAS 122555-91-3): A Protected DO3A Intermediate for Targeted Chelator Synthesis


Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (commonly referred to as DO3A-tri-t-butyl ester, DO3A-t-Bu-ester, or DO3AtBu) is a macrocyclic chelator precursor belonging to the 1,4,7,10-tetraazacyclododecane (cyclen) family [1]. This compound features three tert-butyl-protected acetate arms and one unprotected secondary amine on the cyclen ring, providing a single site for selective functionalization [2]. It serves as a critical synthetic intermediate for constructing bifunctional chelating agents used in MRI contrast agent development, radiopharmaceutical labeling, and molecular probe construction [1].

Why Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Cannot Be Replaced by Unprotected DO3A or DOTA-tris(t-Bu)ester in Synthetic Workflows


Generic substitution of DO3A-tri-t-butyl ester with closely related analogs introduces critical synthetic liabilities. Unprotected DO3A contains three free carboxylic acids that require orthogonal protection strategies before selective modification, increasing step count and reducing overall yield . Conversely, DOTA-tris(t-Bu)ester (CAS 137076-54-1) contains four acetate arms—three protected as tert-butyl esters and one as a free carboxylic acid—which fundamentally alters the reactive site chemistry (amine vs. carboxylic acid) and precludes N-alkylation reactions that exploit the free secondary amine of DO3A-tri-t-butyl ester . These structural differences render substitution impossible without redesigning the entire synthetic route, underscoring the need for compound-specific procurement based on intended conjugation chemistry.

Quantitative Evidence for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate: Differentiation from DOTA-tris(t-Bu)ester and Oxo-DO3A


Synthetic Selectivity: Single Free Amine vs. Free Carboxylic Acid Determines Conjugation Outcome

DO3A-tri-t-butyl ester provides a single free secondary amine as the reactive handle for site-selective alkylation, while DOTA-tris(t-Bu)ester provides a free carboxylic acid that activates via different chemistry (EDC/HATU coupling). This fundamental difference in reactive group identity dictates the type of bioconjugation strategy that can be employed [1]. In a click chemistry approach, DO3A-t-Bu-ester was selectively alkylated with a propargyl-containing linker at the secondary amine to install an alkyne functionality, enabling subsequent azide-alkyne cycloaddition—a reaction pathway inaccessible to DOTA-tris(t-Bu)ester without protecting group manipulation [2].

Bifunctional Chelator Synthesis Click Chemistry MRI Contrast Agents

In Vivo Stability: DO3A-Based Chelators Demonstrate Superior Retention of ⁶⁴Cu Relative to DOTA

In a comparative study of bifunctional chelates labeled with ⁶⁴Cu for PET imaging, the p-NH₂-Bn-Oxo-DO3A conjugate exhibited markedly superior in vivo stability compared to the DOTA conjugate [1]. While the ⁶⁴Cu/DOTA-BBN complex was completely demetalated in vivo after 20 hours, 37% of the ⁶⁴Cu/Oxo-DO3A complex remained intact over the same period, representing a quantifiable improvement in retention [1]. This demonstrates that DO3A-derived chelators provide enhanced in vivo complex stability relative to DOTA-based systems.

PET Imaging Radiopharmaceuticals Copper-64 In Vivo Stability

Synthetic Yield: Optimized Trialkylation Protocol Achieves 77% Isolated Yield Without Chromatography

A reproducible synthetic protocol for DO3A-tri-t-butyl ester using cyclen and tert-butyl bromoacetate in chloroform with triethylamine as base delivers 77% isolated yield after flash chromatographic purification [1]. Alternative patent literature describes an HBr salt formation method that avoids chromatography entirely, enabling improved purity while addressing the commercial limitations of chromatographic purification at scale [2]. This compares favorably to traditional alkylation approaches where over-alkylation to tetra-substituted products reduces effective yield.

Large-Scale Synthesis Process Chemistry Cyclen Derivatives

Thermodynamic Stability Ordering: DO3A Complexes Occupy Intermediate Position Between EDTA and DOTA

Systematic thermodynamic studies of Gd(III) macrocyclic poly(amino carboxylates) establish a clear stability hierarchy: DOTA > HP-DO3A > DTPA > DO3A > EDTA [1]. While DO3A complexes are less stable thermodynamically than DOTA complexes, this intermediate stability may be sufficient for applications where kinetic inertness (rather than maximal thermodynamic binding) is the primary requirement, or where the synthetic advantages of DO3A intermediates outweigh modest stability differences.

Thermodynamic Stability Metal Chelation Gadolinium Complexes

Commercial Availability: 98% Purity Grade with Defined Storage Specifications

DO3A-tri-t-butyl ester (CAS 122555-91-3) is commercially available from multiple suppliers at ≥98% purity with documented physical specifications . The compound is provided as a white to off-white solid with melting point 181-183°C, requiring storage at 2-8°C long-term or -20°C for extended stability . These specifications are consistent across independent vendor Certificate of Analysis documentation, providing procurement confidence.

Procurement Quality Control Commercial Specifications

Procurement-Driven Application Scenarios for Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate (CAS 122555-91-3)


Synthesis of Alkyne-Functionalized DOTA Derivatives for Click Chemistry Bioconjugation

Researchers constructing azide-alkyne click chemistry platforms for MRI contrast agent assembly should procure DO3A-tri-t-butyl ester rather than DOTA-tris(t-Bu)ester. The free secondary amine on DO3A-tri-t-butyl ester enables direct N-alkylation with propargyl-containing electrophiles to install alkyne handles while preserving the tert-butyl protecting groups on the three acetate arms [1]. This approach was successfully demonstrated by Goswami et al., who synthesized an alkyne-terminated DOTA-based ligand from commercially available DO3A-t-Bu-ester for subsequent click conjugation to an icosahedral closo-B₁₂²⁻ core [1]. DOTA-tris(t-Bu)ester cannot undergo this reaction sequence due to the absence of a free amine.

Preparation of ⁶⁴Cu-Labeled PET Imaging Probes Requiring Extended In Vivo Stability

For nuclear medicine facilities developing ⁶⁴Cu-labeled peptide or antibody conjugates for PET imaging, DO3A-derived chelators (including Oxo-DO3A) offer quantifiably superior in vivo stability compared to DOTA-based systems. Head-to-head in vivo stability data demonstrate that while ⁶⁴Cu/DOTA conjugates undergo complete demetalation within 20 hours, ⁶⁴Cu/Oxo-DO3A conjugates retain 37% of the intact complex over the same period [2]. For imaging protocols requiring circulation times beyond 1 hour, this stability differential represents a binary functional difference. Procurement of DO3A-based precursors is therefore indicated for ⁶⁴Cu radiopharmaceutical development pipelines where DOTA's instability is unacceptable.

Large-Scale Synthesis of Protected Macrocyclic Chelators for Commercial Production

Process chemists scaling up macrocyclic chelator production for commercial supply should consider the HBr salt precipitation method for DO3A-tri-t-butyl ester that eliminates chromatographic purification [3]. This patent-described approach addresses the key commercial limitations of DO3A-tri-t-butyl ester: high cost and impurities from di-alkylated and tetra-alkylated cyclen byproducts that traditionally require expensive chromatographic separation [3]. The non-chromatographic workup procedure provides DO3A-tri-t-butyl ester as an HBr salt of improved purity, directly applicable to industrial-scale manufacturing where chromatography is a throughput bottleneck. This differentiates DO3A-tri-t-butyl ester from analogs requiring chromatographic purification at similar scales.

Synthesis of Luminescent Lanthanide Complexes for Optical Imaging and Sensing

Investigators developing luminescent lanthanide probes should procure DO3A-tri-t-butyl ester as the starting material for constructing sensitized lanthanide complexes. Reaction of this compound with triazolophthalazine-appended reagents, followed by hydrolysis and complexation with lanthanide ions (Nd, Eu, Yb, Er), yields luminescent complexes exhibiting antenna-mediated sensitization [4]. This approach leverages the single free amine for installing chromophore-bearing moieties while maintaining the protected carboxylates for subsequent metal binding after deprotection—a synthetic sequence not accessible using fully protected DOTA-tetra(t-Bu)ester or unprotected DO3A without additional protection/deprotection cycles.

Technical Documentation Hub

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